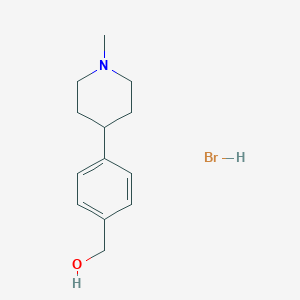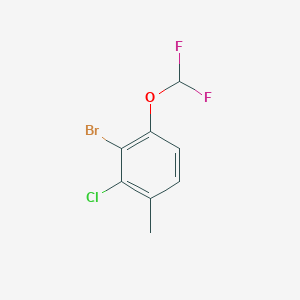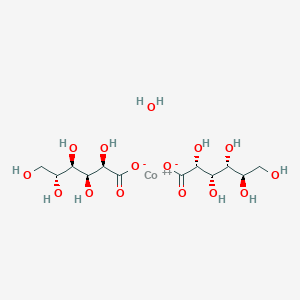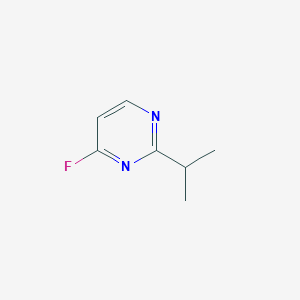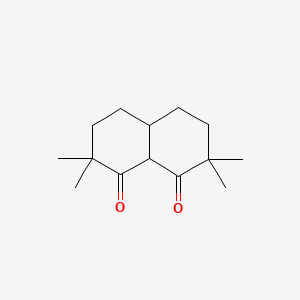
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is an organic compound with a unique structure characterized by its tetramethyl substitution on a hexahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting from simple aldehydes or ketones, followed by cyclization and methylation steps.
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as:
Continuous Flow Chemistry: For efficient and consistent production.
Batch Processing: Involving large reactors and controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylnaphthalene: Similar structure but without the hexahydro modification.
Hexahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene backbones.
Uniqueness
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is unique due to its specific substitution pattern and hydrogenation, which may confer distinct chemical and physical properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyl-3,4,4a,5,6,8a-hexahydronaphthalene-1,8-dione |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-5-9-6-8-14(3,4)12(16)10(9)11(13)15/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
OVMAVLJLIMHKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2CCC(C(=O)C2C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)


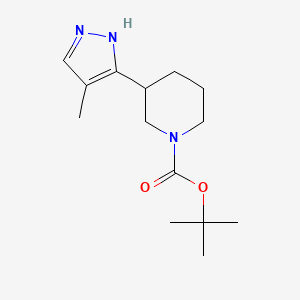

![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
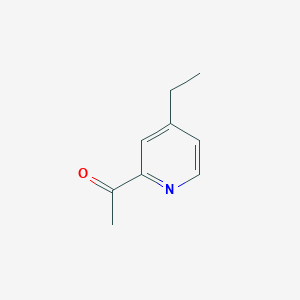

![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)

